

A Comprehensive Guide to Proficiency Testing Schemes for Aflatoxin G1 Analysis

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Compound of Interest

Compound Name: Aflatoxin G1

Cat. No.: B073636

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For researchers, scientists, and drug development professionals dedicated to the rigorous standards of analytical testing, ensuring the accuracy and reliability of **Aflatoxin G1** quantification is paramount. Aflatoxins, a group of mycotoxins produced by *Aspergillus* species, are potent carcinogens and are strictly regulated globally in food and feed.[1][2] **Aflatoxin G1** (AFG1), along with Aflatoxin B1, is of significant concern due to its toxicity. The integrity of laboratory data underpins consumer safety and regulatory compliance, making proficiency testing (PT) an indispensable component of a robust quality assurance system.

This guide provides an in-depth comparison of available proficiency testing schemes for **Aflatoxin G1** analysis. It is designed to empower laboratories to make informed decisions when selecting a PT provider, thereby strengthening their quality management systems and ensuring the international comparability of their results.

The Critical Role of Proficiency Testing in Mycotoxin Analysis

Proficiency testing is a formal, objective, and independent evaluation of a laboratory's performance.[3] Participation in PT schemes is a mandatory requirement for laboratories seeking or maintaining accreditation to international standards such as ISO/IEC 17025.[3][4] Beyond accreditation, PT serves as a vital tool for:

- **Performance Monitoring:** Regularly assessing and comparing a laboratory's testing procedures against those of its peers.[3]

- **Method Validation:** Providing confidence in the accuracy and reliability of the analytical methods employed.
- **Identifying Improvement Areas:** Highlighting potential issues with equipment, reagents, or personnel training.[\[3\]](#)
- **Demonstrating Competence:** Providing objective evidence of a laboratory's testing capabilities to clients and regulatory bodies.

Comparative Analysis of Leading Aflatoxin G1 Proficiency Testing Schemes

Several internationally recognized organizations offer proficiency testing schemes for mycotoxin analysis, including **Aflatoxin G1**. The selection of a suitable provider should be based on a thorough evaluation of their accreditation, the diversity of matrices offered, the scope of analytes, reporting turnaround times, and the quality of customer support.

Feature	Fapas® (from Fera)	BIPEA	Romer Labs®	LGC AXIO Proficiency Testing
Accreditation	UKAS accredited to ISO/IEC 17043.[4][5]	COFRAC accredited to ISO/IEC 17043.[6]	Check-Sample-Survey (CSS) program; some of their labs are ISO/IEC 17025 accredited for testing services.[2][7]	UKAS accredited to ISO/IEC 17043.[8]
Aflatoxin G1 Coverage	Yes, typically included in total aflatoxin schemes (B & G).[5][9]	Yes, included in mycotoxin schemes for various matrices.[6][10]	Yes, included in their mycotoxin Check-Sample-Survey.[7]	Yes, included in their mycotoxin proficiency testing schemes.[1]
Matrix Diversity	Extensive range including cereals, nuts, spices, animal feed, milk, and processed foods.[9][11][12]	Wide range of matrices including cereals, feed, and food products.[6][13]	Primarily focused on agricultural commodities like corn.[7]	Broad range of matrices including cereals, nuts, spices, and milk products.[1][14]
Reporting	Detailed confidential reports with clear feedback and method comparisons.[5]	Provides interlaboratory comparison reports.	Statistical data analysis and distribution of reports.[7]	Comprehensive reports with performance scoring and statistical analysis.
Frequency	Multiple rounds offered throughout the year for various matrices.[5][9]	Several rounds per year for different programs.[10]	Scheduled surveys throughout the year.[7]	Regular schemes available throughout the year.[15]

Scientific Integrity & Logic: A Self-Validating System

The foundation of trustworthy analytical results lies in a self-validating system. Participation in a reputable PT scheme is a cornerstone of this system. The process begins with the blind analysis of a PT sample, treating it as a routine laboratory sample. The subsequent comparison of the laboratory's result with the assigned value, determined by a consensus of participating laboratories, provides an objective measure of performance.

An unsatisfactory result (typically a z-score > |3|) should trigger a thorough root cause analysis. [3] This investigation may uncover subtle issues that routine internal quality control measures might miss, such as:

- Methodological Drift: Gradual changes in instrument performance or reagent quality.
- Analyst Technique: Inconsistencies in sample preparation or data processing.
- Calibration Issues: Inaccurate preparation of calibration standards.

By identifying and correcting these issues, the laboratory not only improves its performance in future PT rounds but also enhances the overall quality and reliability of its routine analytical work. This continuous cycle of testing, evaluation, and improvement is the hallmark of a self-validating system.

Experimental Protocol: Aflatoxin G1 Analysis by HPLC with Fluorescence Detection

A widely accepted and robust method for the quantification of **Aflatoxin G1** is High-Performance Liquid Chromatography (HPLC) with fluorescence detection, often preceded by immunoaffinity column (IAC) cleanup.

1. Sample Preparation and Extraction

- Objective: To obtain a representative and homogeneous sample and extract the aflatoxins into a solvent.
- Procedure:

- Grind a representative portion of the sample to a fine powder.
- Accurately weigh a subsample (e.g., 25 g) into a blender jar.
- Add an extraction solvent (e.g., methanol/water, 80/20 v/v) and blend at high speed for 2-3 minutes.
- Filter the extract through a fluted filter paper.

2. Immunoaffinity Column (IAC) Cleanup

- Objective: To selectively isolate and concentrate the aflatoxins from the crude extract.
- Procedure:
 - Dilute a portion of the filtered extract with phosphate-buffered saline (PBS).
 - Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate. The antibodies in the column will bind to the aflatoxins.
 - Wash the column with PBS to remove interfering matrix components.
 - Elute the aflatoxins from the column using a small volume of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.

3. Derivatization

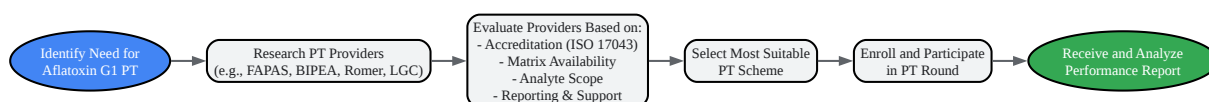
- Objective: To enhance the fluorescence of **Aflatoxin G1** for sensitive detection.
- Procedure:
 - Reconstitute the dried eluate in a small volume of a derivatizing agent (e.g., trifluoroacetic acid).
 - Heat the mixture for a specified time to complete the derivatization reaction.
 - Add a specific volume of a water/acetonitrile mixture to stop the reaction and prepare the sample for HPLC analysis.

4. HPLC-FLD Analysis

- Objective: To separate and quantify **Aflatoxin G1**.
- Procedure:
 - Inject a portion of the derivatized sample into the HPLC system.
 - Separate the aflatoxins on a C18 reversed-phase column using an isocratic or gradient mobile phase (e.g., water/acetonitrile/methanol).
 - Detect the derivatized **Aflatoxin G1** using a fluorescence detector set at appropriate excitation and emission wavelengths.
 - Quantify **Aflatoxin G1** by comparing the peak area of the sample to a calibration curve prepared from certified reference standards.

Visualizing the Workflow

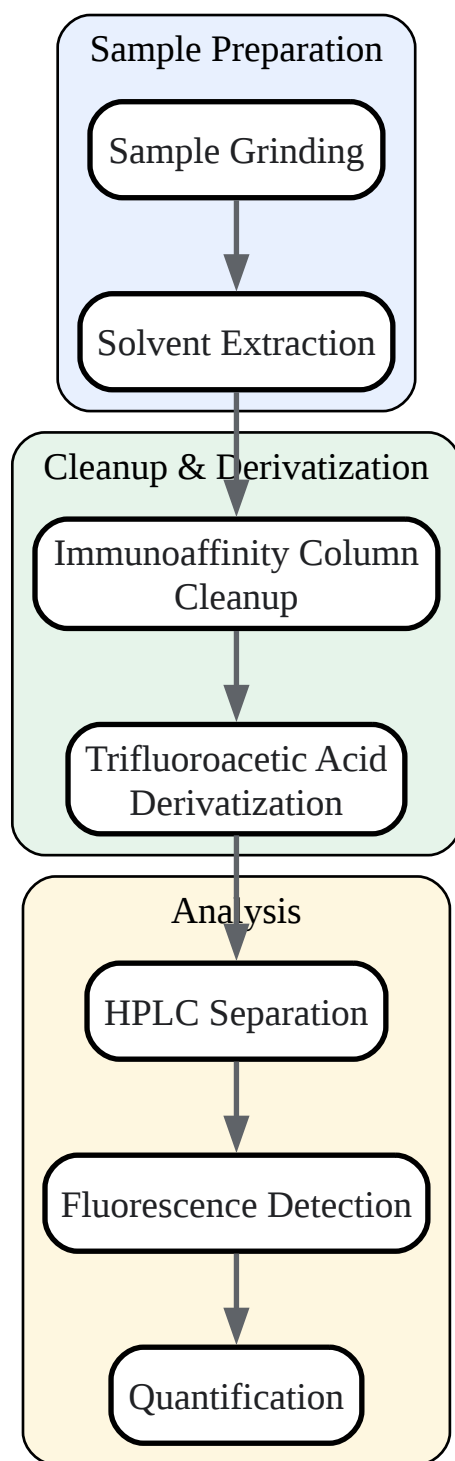
Proficiency Testing Scheme Selection Workflow



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Caption: A logical workflow for selecting a suitable **Aflatoxin G1** proficiency testing scheme.

Aflatoxin G1 Analysis Workflow



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Caption: A typical workflow for the analysis of **Aflatoxin G1** in a laboratory setting.

Conclusion

The selection of and participation in a proficiency testing scheme for **Aflatoxin G1** analysis is not merely a procedural requirement but a fundamental commitment to scientific excellence. By engaging with reputable PT providers such as Fapas®, BIPEA, Romer Labs®, and LGC AXIO Proficiency Testing, laboratories can continuously validate their analytical methods, ensure the competency of their staff, and contribute to a global standard of reliable and accurate mycotoxin testing. This commitment is essential for protecting public health and facilitating international trade.

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